molecular formula C17H21NO3S B3006753 N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide CAS No. 93724-43-7

N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B3006753
CAS No.: 93724-43-7
M. Wt: 319.42
InChI Key: BCQWVSGYTQLPNS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzenesulfonamide core substituted with a methyl group at the 4-position and an N-bound 1-hydroxy-1-phenylpropan-2-yl group. Its molecular formula is C₁₇H₂₁NO₃S (molecular weight: 319.42 g/mol).

For example, nickel-catalyzed Kumada cross-couplings (Method C) have been employed for similar benzylic sulfonamides, achieving yields up to 98% .

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-13-9-11-16(12-10-13)22(20,21)18(3)14(2)17(19)15-7-5-4-6-8-15/h4-12,14,17,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQWVSGYTQLPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

The compound's IUPAC name is N-(2-hydroxy-1-methyl-2-phenylethyl)-N,4-dimethylbenzenesulfonamide. It has a molecular formula of C17H21N1O3SC_{17}H_{21}N_{1}O_{3}S and a molecular weight of 321.43 g/mol. The structure includes a sulfonamide group, which is known for its biological activity, particularly as an inhibitor of carbonic anhydrase (CA) isoforms.

Research indicates that compounds with sulfonamide moieties can inhibit carbonic anhydrases, which are enzymes involved in regulating pH and fluid balance in tissues. The inhibition of specific CA isoforms has been linked to anticancer effects, as these enzymes play a role in tumor metabolism and growth.

Inhibition Profiles

Recent studies have shown that derivatives of benzenesulfonamides exhibit varying levels of inhibition against different human carbonic anhydrase isoforms:

CompoundhCA IsoformKi Value (nM)
Compound 30hCA IX43
Compound 30hCA XII8.2
SLC-0111hCA II4.4
Psammaplin ChCA I48.1

These values indicate the potency of these compounds as inhibitors, with lower Ki values representing higher affinity for the target enzyme .

Anticancer Activity

In a study aimed at developing novel CA inhibitors for cancer treatment, several benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit tumor-associated carbonic anhydrases. The results demonstrated that compounds similar to this compound showed significant inhibitory activity against hCA IX and hCA XII, suggesting potential use in anticancer therapies .

Microbiological Activity

The synthesis of related sulfonamides has also been explored for their microbiological properties. Research indicates that certain modifications to the sulfonamide structure can enhance antibacterial activity against a range of pathogens. While specific data on this compound's antibacterial efficacy is limited, the general trend shows promise for sulfonamide derivatives in this area .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. Preliminary data suggest moderate toxicity levels; however, detailed toxicity studies are necessary to fully understand its safety in clinical settings. Hazard statements associated with similar compounds indicate potential risks such as irritation to skin and eyes .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C18H23N2O2S
  • Molecular Weight: 341.45 g/mol

The sulfonamide functional group is crucial for its biological activity, linking it to various pharmacological effects.

Pharmacological Applications

1. Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. The compound has shown promise in inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. Studies indicate that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains .

2. Anticancer Properties
Recent research has indicated that sulfonamide derivatives can exhibit anticancer activity. The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent. Mechanistically, it may induce apoptosis and inhibit tumor growth by interfering with cellular signaling pathways .

3. Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Research has indicated that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Soledade et al. (2006) evaluated the antibacterial efficacy of various sulfonamide derivatives, including N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide. The results showed significant inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound reduced cell viability significantly at concentrations above 10 µM and induced apoptosis as confirmed by flow cytometry analysis.

Case Study 3: Anti-inflammatory Mechanism

Research by Lee & Lee (2002) explored the anti-inflammatory effects of sulfonamides in a murine model of arthritis. The compound reduced paw swelling and serum levels of inflammatory markers significantly compared to control groups.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Features/Applications Reference
Target Compound 4-CH₃, N-(1-OH-1-Ph-propan-2-yl) Not reported Potential stereochemical complexity
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 4-CH₃, N-(4-OH-Ph) Not reported Marketed for antibacterial research
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide 4-CH₃, N-(4-NH₂-Bn) Not reported Investigated for medicinal chemistry

Key Observations :

  • The 4-methyl substitution is common across derivatives, likely enhancing lipophilicity and metabolic stability.
  • The hydroxy group in the target compound may increase solubility compared to non-polar analogs like N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (CAS 3409-85-6) .

Heterocyclic and Indole-Based Sulfonamides

Compound Name Heterocycle/Substituent Melting Point (°C) Yield (%) Notable Data Reference
N-(5-Cyano-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide Indole (5-CN, 1-CH₃) 153–154 68 IR: 2230 cm⁻¹ (C≡N stretch)
N-(6-Fluoro-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide Indole (6-F, 1-CH₃) 141–143 72 ¹⁹F NMR: δ -117.8 ppm
N-(6-Bromo-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide Indole (6-Br, 1-CH₃) 146–148 50 MS (ESI): m/z 395 [M+H]⁺

Key Observations :

  • Indole-containing derivatives exhibit higher melting points (128–154°C) due to π-stacking and hydrogen bonding.
  • Halogen substitutions (F, Br, Cl) improve electrophilic reactivity, as seen in 3qa (6-Cl) and 3ra (6-Br) .

Thiophene and Imidazo-Pyridine Derivatives

Compound Name Core Structure Melting Point (°C) Yield (%) Applications Reference
N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide Thiophene-2-sulfonamide Not reported Small-molecule scaffold for drug discovery
N-(8-(Benzyloxy)-3-phenylimidazo[1,2-a]pyridin-2-yl)-N,4-dimethylbenzenesulfonamide Imidazo-pyridine 202–204 68 Gold-catalyzed C–H activation studies

Key Observations :

  • Replacing the benzene ring with thiophene (as in ) alters electronic properties and may enhance binding to sulfur-rich biological targets.
  • Imidazo-pyridine derivatives (e.g., 3f) show higher thermal stability (mp > 200°C), likely due to extended conjugation .

Alkynyl and Aliphatic Derivatives

Compound Name Substituent Physical State Yield (%) Spectral Data Reference
N-((2-Methoxyphenyl)ethynyl)-N,4-dimethylbenzenesulfonamide Ethynyl (2-OCH₃-Ph) White solid 72 ¹H NMR: δ 7.65 (d, J = 8.5 Hz, 2H)
N-(1-Allyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide Allyl Yellow oil ¹H NMR: δ 5.10–5.20 (m, 2H, CH₂=CH₂)

Key Observations :

  • Alkynyl groups (e.g., 3ah) introduce rigidity and are useful in click chemistry applications .
  • Allyl-substituted derivatives (e.g., 3ca) remain in liquid form, highlighting the impact of aliphatic chains on phase behavior .

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